Ethyl 2-[(cyclopropylmethyl)amino]acetate
Overview
Description
Ethyl 2-[(cyclopropylmethyl)amino]acetate is a chemical compound with the molecular formula C8H15NO2 . It is also known as ethyl (cyclopropylmethyl)glycinate hydrochloride . The compound is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H15NO2.ClH/c1-2-11-8(10)6-9-5-7-3-4-7;/h7,9H,2-6H2,1H3;1H
. This indicates that the molecule consists of a cyclopropylmethyl group attached to an amino group, which is further attached to an acetate group. Physical and Chemical Properties Analysis
This compound has a molecular weight of 157.21 . It is a powder at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications
Production and Use in Esterification Processes
Ethyl acetate is widely utilized as a solvent in the production of paints, coatings, resins, and inks, as well as being a main ingredient in fragrances and flavors for consumer products and in decaffeination processes. The ethyl acetate esterification process benefits from various process intensification techniques, such as Reactive distillation and microwave reactive distillation, offering several advantages over traditional methods. These techniques enhance ethyl acetate's purity, overall production rate, and energy efficiency, while reducing total annual costs. The impact of process parameters, like the choice of catalyst and reflux ratio, on these outcomes is significant (Patil & Gnanasundaram, 2020).
Biological Significance in Plants
The precursor of ethylene, 1-aminocyclopropane-1-carboxylic acid (ACC), plays a crucial role in plant biology, suggesting its biological significance may be underestimated. ACC, beyond being just the precursor to ethylene, has various roles such as being metabolized by bacteria to favor plant growth and reduce stress susceptibility. It's involved in sophisticated transport mechanisms for local and long-distance ethylene responses, and recent studies have indicated that ACC functions as a signal independently from ethylene. This highlights the complex co-production and regulatory roles of ethylene and its precursors in plant physiology (Van de Poel & Van Der Straeten, 2014).
Ethylene Inhibition in Fruits and Vegetables
The inhibitor of ethylene perception, 1-methylcyclopropene (1-MCP), demonstrates significant effects on fruits and vegetables by delaying ripening and senescence, which are ethylene-regulated processes. Its application extends beyond climacteric (ethylene-producing) fruits to non-climacteric fruits, showing varied effects such as inhibition of senescence processes, reduction of physiological disorders, and inhibition of degreening. The use of 1-MCP in agricultural practices supports the maintenance of product quality and extends the postharvest storage period of a wide range of produce, demonstrating its versatile application in the enhancement of agricultural product quality (Watkins, 2006).
Safety and Hazards
Safety information for Ethyl 2-[(cyclopropylmethyl)amino]acetate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
ethyl 2-(cyclopropylmethylamino)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)6-9-5-7-3-4-7/h7,9H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFAICONXNLADT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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